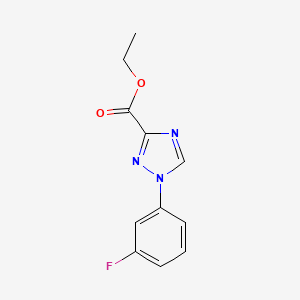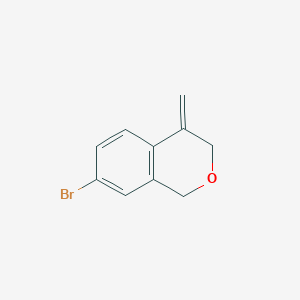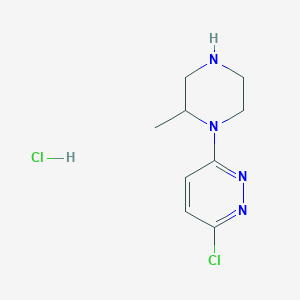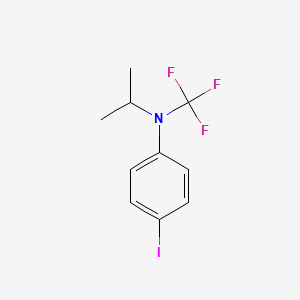
4-iodo-N-isopropyl-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of iodine, isopropyl, and trifluoromethyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-N-isopropyl-N-(trifluoromethyl)aniline typically involves the iodination of N-isopropyl-N-(trifluoromethyl)aniline. One common method is the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-N-isopropyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Aminocarbonylation: This reaction involves the formation of amides by reacting with carbon monoxide and amines in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various substituted anilines, amides, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-N-isopropyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-N-isopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, leading to various chemical and biological effects. The iodine and trifluoromethyl groups play a crucial role in its reactivity and interaction with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Iodobenzotrifluoride: Shares the trifluoromethyl and iodine groups but lacks the isopropyl group.
4-Iodo-3-(trifluoromethyl)aniline: Similar structure but different substitution pattern on the aniline ring.
Uniqueness: 4-Iodo-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the combination of iodine, isopropyl, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H11F3IN |
|---|---|
Molecular Weight |
329.10 g/mol |
IUPAC Name |
4-iodo-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11F3IN/c1-7(2)15(10(11,12)13)9-5-3-8(14)4-6-9/h3-7H,1-2H3 |
InChI Key |
KLBXLMSCXLCING-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


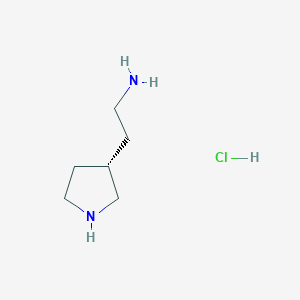


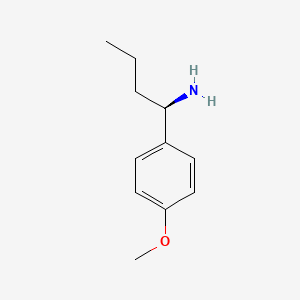

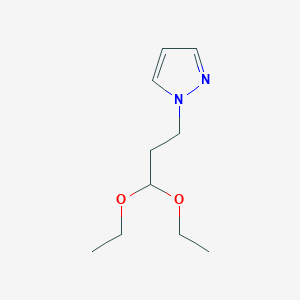
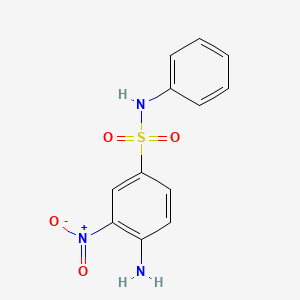
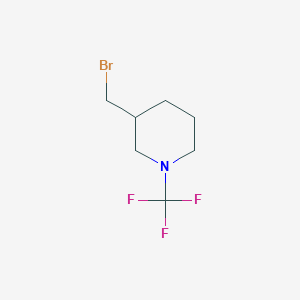
![Dibenzo[b,e][1,4]dioxin-2-ylboronic acid](/img/structure/B13974232.png)

